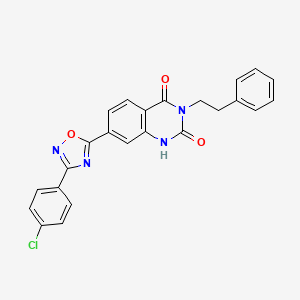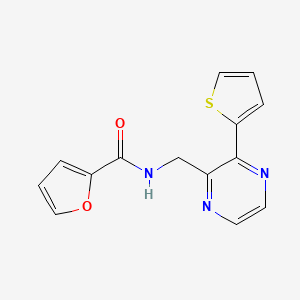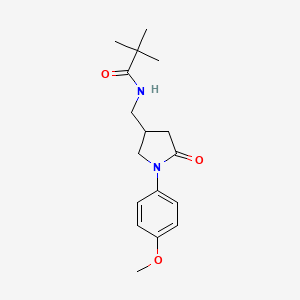![molecular formula C24H24N4O2 B2667597 N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 886902-28-9](/img/no-structure.png)
N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . Pyrazolopyridines are often found in numerous bioactive molecules .
Molecular Structure Analysis
The molecular structure of pyrazolopyridines consists of a pyrazole ring fused with a pyridine ring . The specific substituents on the rings can greatly influence the properties of the compound.Aplicaciones Científicas De Investigación
Anticancer and Anti-Inflammatory Applications :
- A study discussed the synthesis of pyrazolopyrimidines derivatives, including derivatives similar to the queried compound, highlighting their potential as anticancer and anti-5-lipoxygenase agents. The structure-activity relationship (SAR) of these compounds was also explored (Rahmouni et al., 2016).
- Another research synthesized pyrazolo[1,5-a]pyrimidine derivatives and evaluated them for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential for cancer therapy (Hassan et al., 2014).
Chemical Synthesis and Characterization :
- A study detailed the synthesis of various pyrazolo[3,4-b]pyridine derivatives, demonstrating the chemical versatility of compounds related to the one (Quiroga et al., 1999).
- In another research, functionalization reactions of a similar compound were examined, providing insights into its chemical properties (Yıldırım et al., 2005).
Antimicrobial and Antifungal Activities :
- Pyrazolopyridine derivatives have been studied for their antibacterial activity, with some showing effectiveness against various bacteria, suggesting potential in antimicrobial applications (Panda et al., 2011).
- Additionally, some derivatives exhibited moderate antifungal activities, highlighting their potential use in agriculture and medicine (Wu et al., 2012).
Potential for Neuroprotective Applications :
- Compounds structurally similar have been evaluated for inhibitory effects on neural and inducible nitric oxide synthase (nNOS and iNOS), suggesting potential therapeutic applications in neurodegenerative diseases (Cara et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves the condensation of 4-butylaniline with ethyl acetoacetate to form 4-butylphenyl-3-methyl-4-oxobutanoate, which is then reacted with hydrazine hydrate to form 4-butylphenyl-3-methyl-4-oxo-1,4-dihydropyrazolo[3,4-b]pyridine-5-carboxamide. This intermediate is then cyclized with acetic anhydride to form the final product.", "Starting Materials": [ "4-butylaniline", "ethyl acetoacetate", "hydrazine hydrate", "acetic anhydride" ], "Reaction": [ "4-butylaniline is condensed with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-butylphenyl-3-methyl-4-oxobutanoate.", "4-butylphenyl-3-methyl-4-oxobutanoate is then reacted with hydrazine hydrate in ethanol to form 4-butylphenyl-3-methyl-4-oxo-1,4-dihydropyrazolo[3,4-b]pyridine-5-carboxamide.", "The dihydropyrazolo[3,4-b]pyridine intermediate is then cyclized with acetic anhydride in the presence of a base such as pyridine to form the final product, N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide." ] } | |
Número CAS |
886902-28-9 |
Nombre del producto |
N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Fórmula molecular |
C24H24N4O2 |
Peso molecular |
400.482 |
Nombre IUPAC |
N-(4-butylphenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C24H24N4O2/c1-3-4-8-17-11-13-18(14-12-17)26-24(30)20-15-25-23-21(22(20)29)16(2)27-28(23)19-9-6-5-7-10-19/h5-7,9-15H,3-4,8H2,1-2H3,(H,25,29)(H,26,30) |
Clave InChI |
OGHVRLCNLARPKX-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=CC=C4)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-morpholin-4-ylsulfonyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2667517.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dimethoxybenzamide](/img/structure/B2667518.png)
![4-[2-Cyano-3-(4-methylphenyl)prop-2-enamido]-2-fluorobenzamide](/img/structure/B2667520.png)


![N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B2667526.png)
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide](/img/structure/B2667527.png)
![N-[Cyano(oxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2667529.png)
![4-(4-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2667532.png)


![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2667536.png)
